1-Acetylazetidine-3-carbonitrile
Description
Properties
IUPAC Name |
1-acetylazetidine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-5(9)8-3-6(2-7)4-8/h6H,3-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQZFAVTUWYUOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Reactivity of 1 Acetylazetidine 3 Carbonitrile and Derivatives
Cycloaddition Reactions of Azetidine (B1206935) Nitrones
Azetidine nitrones, which can be derived from 1-acetylazetidine-3-carbonitrile, are valuable intermediates in the synthesis of more complex heterocyclic structures due to their participation in cycloaddition reactions. These strained, unsaturated four-membered rings readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkynes, leading to the formation of densely substituted bicyclic azetidine derivatives. This reactivity provides a powerful tool for accessing novel and structurally diverse molecules. nih.govacs.org
Research has demonstrated the successful cycloaddition of azetidine nitrones with electron-deficient alkynes. For instance, an azetidine nitrone can react with dimethyl but-2-ynedioate at room temperature to yield a [3+2] cycloadduct. acs.org This type of transformation highlights the facility with which azetidine nitrones can participate in cycloaddition cascades, enabling the construction of intricate molecular architectures. acs.orgacs.org The reaction proceeds with the nitrone acting as a 1,3-dipole, reacting with the alkyne to form a five-membered isoxazoline (B3343090) ring fused to the azetidine core.
The diastereoselectivity of these cycloaddition reactions is a key feature, often resulting in the formation of highly substituted azetidines with excellent control over the stereochemical outcome. nih.gov The inherent strain of the azetidine ring system is a driving force for this reactivity, allowing for transformations that are not as readily achieved with less strained five- and six-membered cyclic nitrones. acs.org
Below is a table summarizing a representative cycloaddition reaction of an azetidine nitrone derivative:
| Reactant 1 (Azetidine Nitrone) | Reactant 2 (Dipolarophile) | Product (Cycloadduct) | Yield (%) | Reference |
| Azetidine nitrone 2a | Dimethyl but-2-ynedioate | [3+2] cycloadduct 6 | 53 | acs.org |
Table 1: Example of a [3+2] Cycloaddition Reaction of an Azetidine Nitrone
The development of synthetic routes to azetidine nitrones, such as those involving copper(I)-catalyzed rearrangements and 4π-electrocyclization, has expanded the accessibility of these reactive intermediates. acs.orgacs.org This, in turn, has opened up new avenues for their application in cycloaddition reactions to generate novel heterocyclic compounds. acs.org
Advanced Spectroscopic and Mechanistic Characterization
Elucidation of Molecular Structure and Stereochemistry
The definitive determination of a molecule's three-dimensional arrangement is fundamental to understanding its chemical and biological properties. For 1-Acetylazetidine-3-carbonitrile, this involves not only confirming its constitution but also assigning its stereochemistry and preferred conformation.
Advanced Nuclear Magnetic Resonance Spectroscopy for Configurational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules in solution. rsc.orgchemrevise.org While standard 1D ¹H and ¹³C NMR provide primary information about the chemical environment of atoms, advanced 2D NMR techniques are indispensable for unambiguous configurational assignment. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed to map out the intricate network of scalar and dipolar couplings within the this compound molecule.
For instance, a NOESY experiment would be critical in establishing the relative stereochemistry of the substituent at the C3 position with respect to the protons on the azetidine (B1206935) ring. Through-space correlations between the proton at C3 and the protons on the acetyl group or the ring would provide definitive evidence for its spatial orientation. Although specific experimental data for this compound is not extensively available in public literature, a hypothetical set of NMR assignments based on known chemical shift ranges for similar azetidine structures is presented below.
Interactive Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Key Correlations (Hypothetical) |
| CH₃ (Acetyl) | ~2.1 | ~22 | Singlet | NOE to ring protons |
| C=O (Acetyl) | - | ~170 | - | HMBC to CH₃ and ring protons |
| CH₂ (C2/C4 of ring) | ~4.0-4.5 | ~50-55 | Multiplet | COSY to CH at C3 |
| CH (C3 of ring) | ~3.5-4.0 | ~25-30 | Multiplet | COSY to CH₂ protons |
| C≡N (Nitrile) | - | ~118 | - | HMBC to CH at C3 |
Note: The chemical shifts are approximate and for illustrative purposes.
X-ray Crystallography for Absolute Stereochemistry and Conformation
The most unambiguous method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation, is single-crystal X-ray diffraction. researchgate.netjmchemsci.com This powerful technique involves irradiating a single, high-quality crystal of the compound with X-rays and analyzing the resulting diffraction pattern. jmchemsci.com The pattern provides a detailed map of electron density within the crystal, from which the precise positions of all atoms can be determined. jmchemsci.com
For this compound, obtaining a crystal structure would definitively establish the bond lengths, bond angles, and torsional angles of the molecule. This would reveal the puckering of the azetidine ring and the orientation of the acetyl and carbonitrile substituents. In cases where the molecule is chiral, X-ray crystallography on a resolved enantiomer can determine its absolute configuration. rcsb.org While no public crystal structure data for this compound is currently available, the crystal structure of a related compound, (2S)-1-[2-(2,1,3-benzothiadiazol-4-yloxy)acetyl]azetidine-2-carboxamide, demonstrates the level of detail that can be achieved, revealing the precise conformation of the azetidine ring and its substituents. rcsb.org
Mass Spectrometry for Molecular Identification and Purity Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of a compound and can provide insights into its structure through fragmentation analysis. uni.lu It is an essential tool for confirming the identity of a synthesized compound and assessing its purity. uni.lu High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.
For this compound (C₆H₈N₂O), the predicted monoisotopic mass is 124.0637 Da. uni.lu Analysis by techniques such as electrospray ionization (ESI) would likely show protonated molecules ([M+H]⁺) or other adducts, such as with sodium ([M+Na]⁺). uni.lu The table below presents predicted mass-to-charge ratios (m/z) for various adducts of this compound, which are critical for its identification in a sample matrix. uni.lu
Interactive Table 2: Predicted Mass Spectrometry Data for this compound
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 125.07094 |
| [M+Na]⁺ | 147.05288 |
| [M+K]⁺ | 163.02682 |
| [M+NH₄]⁺ | 142.09748 |
| [M-H]⁻ | 123.05638 |
Data sourced from PubChem. uni.lu
In Situ Spectroscopic Methods for Reaction Pathway Monitoring
Understanding the mechanism of a chemical reaction requires monitoring the concentration of reactants, intermediates, and products over time. In situ spectroscopic techniques, such as Fourier Transform Infrared (FTIR) spectroscopy, are exceptionally well-suited for this purpose as they allow for real-time analysis of the reaction mixture without the need for sampling. mt.comnih.gov
The nitrile group (C≡N) in this compound provides an excellent spectroscopic handle for in situ FTIR monitoring. The C≡N stretching vibration appears in a region of the infrared spectrum (around 2200-2260 cm⁻¹) that is typically free from other common functional group absorptions, making it a clean and sensitive probe of the molecule's concentration. researchgate.netnih.gov For example, in a reaction where this compound is consumed, the disappearance of the nitrile peak over time could be precisely quantified to determine reaction kinetics. nih.gov Similarly, if it were being formed, the appearance of this peak would signal the progress of the reaction. This approach is invaluable for optimizing reaction conditions and elucidating complex reaction mechanisms. mt.com
Computational and Theoretical Investigations of 1 Acetylazetidine 3 Carbonitrile and Azetidine Scaffolds
Electronic Structure and Reactivity Modeling
The foundation of understanding a molecule's behavior lies in its electronic structure. Computational models are employed to map out electron distribution, orbital energies, and molecular geometries, which collectively dictate the reactivity of the azetidine (B1206935) ring.
Quantum chemical calculations are central to the theoretical study of azetidine derivatives. Methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are routinely used to predict molecular properties. nih.govchimia.ch Various DFT functionals, including B3LYP, M06, and PBE1PBE, have been applied to investigate the geometries, thermodynamic properties, and vibrational frequencies of azetidine-containing compounds. nih.govtandfonline.com For instance, studies on 1,3,3-trinitroazetidine (B1241384) (TNAZ), an energetic material, have utilized DFT and higher-level ab initio methods like coupled-cluster theory (CCSD(T)) to elucidate its decomposition pathways and calculate bond dissociation energies with high accuracy. bibliotekanauki.plaip.org These calculations are crucial for assessing the thermal stability of such compounds. bibliotekanauki.pl
Theoretical investigations on novel azetidine derivatives use these methods to understand their fundamental physical and chemical characteristics. researchgate.net The choice of computational method and basis set is critical, with studies often comparing results from different levels of theory to ensure reliability. nih.govaip.org For example, the strain energies of the parent azetidine have been rigorously determined using a hierarchy of methods from self-consistent field theory to CCSD(T) with various correlation-consistent basis sets. nih.gov
Table 1: Calculated Bond Dissociation Energies (BDEs) for Initial Decomposition Pathways of 1,3,3-Trinitroazetidine (TNAZ) at the CCSD(T)/cc-pVTZ Level
| Decomposition Pathway | Bond Fission | Calculated BDE (kcal/mol) |
|---|---|---|
| NO₂ Elimination | N-NO₂ | 43.21 |
| NO₂ Elimination | C-NO₂ | 50.46 |
Data sourced from computational studies on TNAZ decomposition. aip.org
The four-membered azetidine ring possesses significant ring strain, a key factor driving its reactivity. rsc.org Theoretical studies have systematically analyzed this strain. Ab initio and DFT methods have been employed to demonstrate how structural parameters like bond lengths and angles are affected by the ring-puckering angle. tandfonline.com These studies reveal that bonds within the ring are most sensitive to conformational changes, with the balance between repulsive interactions and electronic effects of the heteroatom determining the final geometry. tandfonline.com
The conformational preferences of azetidines are also a major focus of computational analysis. The puckered conformation of the azetidine ring can be influenced by substituents. nih.gov For example, computational studies on fluorinated azetidines have shown that the position of the fluorine atom can control the ring pucker through electrostatic interactions. researchgate.net In L-azetidine-2-carboxylic acid, the four-membered ring can adopt either puckered structure depending on the peptide backbone conformation. nih.gov These theoretical predictions often show good correlation with experimental data from X-ray crystallography. nih.gov
Table 2: Effect of Puckering Angle (ϕ) on Bond Lengths in an Exo-Unsaturated Azetidine Derivative
| Puckering Angle (ϕ) | C-N Bond Length (Å) | C-C Bond Length (Å) |
|---|---|---|
| -20° | Increases | Decreases |
| 0° | (Reference) | (Reference) |
| +20° | Decreases | Increases |
Illustrative data based on general findings from theoretical conformational studies of four-membered heterocycles. tandfonline.com
The redox behavior of azetidines has been extensively investigated using computational methods, particularly in contexts like DNA repair mechanisms where azetidine intermediates are proposed. mdpi.comcsic.esnih.gov Quantum chemical calculations are used to determine redox properties such as ionization potentials and electron affinities. mdpi.comresearchgate.net These studies have established that the nitrogen atom within the azetidine ring facilitates both oxidation (electron donation) and reduction (electron acceptance). bohrium.commdpi.com
Theoretical models show that electron transfer can significantly impact the stability and reactivity of the azetidine ring. bohrium.com For instance, in studies of azetidine derivatives as models for DNA photoproducts, computational analysis revealed that while both oxidation and reduction lower the barrier for ring opening, one-electron reduction is particularly effective at facilitating this process. mdpi.comnih.gov Electrochemical experiments have often validated these theoretical findings, confirming, for example, that cis-isomers of certain azetidines are more easily oxidized than their trans counterparts, a result predicted by calculations. researchgate.netmdpi.com
Reaction Mechanism Studies
Beyond static properties, computational chemistry is invaluable for elucidating the dynamic processes of chemical reactions, mapping out entire reaction pathways, and calculating the energy barriers that govern reaction rates.
Cycloaddition reactions are a primary method for synthesizing the azetidine core. mdpi.com Theoretical studies have been instrumental in understanding the mechanisms of these reactions, such as the [2+2] cycloaddition between an imine and a ketene (B1206846) (the Staudinger reaction). mdpi.com While often depicted as a concerted process, computational models support a two-step mechanism involving a zwitterionic intermediate, helping to explain the observed stereoselectivity. mdpi.com
More recently, computational modeling has been used to guide the development of new synthetic methods. For example, in visible light-mediated [2+2] cycloadditions to form azetidines, computational screening can predict which combinations of reactants (e.g., oximes and olefins) will be successful. mit.edu These models are based on properties like frontier orbital energies, allowing for a rational, rather than trial-and-error, approach to reaction design. mit.edu The aza Paternò–Büchi reaction, a photochemical [2+2] cycloaddition, has also been studied computationally to understand regioselectivity, which is attributed to the partial charges on the reacting components. rsc.org
The strain inherent in the azetidine ring makes it susceptible to ring-opening reactions, a process extensively modeled by computational methods. rsc.org Theoretical studies of photoinduced cycloreversion in azetidine derivatives have shown that electron transfer drastically lowers the energy barrier for ring-opening. mdpi.combohrium.com DFT calculations have been used to map the reaction profiles for the ring-opening of azetidines in their neutral, cationic, and anionic states, providing detailed mechanistic insights. csic.esnih.gov
For energetic materials like TNAZ, understanding the initial ring-opening and decomposition steps is critical for safety and performance. aip.org Computational studies have identified the lowest energy pathways, such as N-NO₂ bond fission, and calculated the associated activation barriers. aip.org Similarly, computational work on the ring expansion of bicyclic methyleneaziridines to azetidines has shown the reaction proceeds through a concerted, asynchronous ring-opening/closing of an aziridinium (B1262131) ylide intermediate, with a near-barrierless rearrangement. nih.gov These detailed mechanistic pictures, complete with calculated energy barriers, are essential for controlling and optimizing the chemical transformations of azetidine scaffolds.
Table 3: Calculated Ring-Opening Energy Barriers for an Azetidine Derivative Model System
| System State | Energy Barrier (kcal/mol) |
|---|---|
| Neutral | High |
| Cationic (Oxidized) | Significantly Decreased |
| Anionic (Reduced) | Dramatically Decreased |
Data generalized from quantum-chemical findings on photoinduced cycloreversion. mdpi.comnih.gov
Theoretical Prediction of Regio- and Stereoselectivity in Transformations
Computational chemistry, particularly quantum mechanical methods like Density Functional Theory (DFT), has become an indispensable tool for predicting and rationalizing the outcomes of chemical reactions involving azetidine scaffolds. These theoretical investigations provide deep insights into reaction mechanisms, allowing for the prediction of both regioselectivity (where a reaction occurs) and stereoselectivity (the 3D arrangement of the product).
The regioselectivity of ring-opening reactions in unsymmetrically substituted azetidines is a central theme in many computational studies. The outcome of these reactions is governed by a delicate balance of steric and electronic effects. researchgate.netmagtech.com.cn DFT calculations can model the transition states for nucleophilic attack at different positions on the azetidine ring. For instance, in the ring-opening of 2-substituted azetidines, nucleophiles may attack either the C2 or C4 position. Calculations reveal that unsaturated groups at the C2 position, such as aryl or cyano groups, can stabilize the transition state through conjugation, favoring the cleavage of the adjacent C-N bond. magtech.com.cn Conversely, for simple alkyl-substituted azetidines, steric hindrance often dictates that the nucleophile will attack the less substituted carbon atom. researchgate.net
A compelling example of theoretical prediction is seen in the intramolecular aminolysis of epoxy amines to form azetidines. DFT calculations were used to understand the opposite regioselectivity observed between trans- and cis-epoxy amines. frontiersin.org The calculations, using a simplified model with dimethylamine-coordinated lanthanum(III) as the activator, showed that for the cis-epoxy amine, the transition state energy leading to the azetidine product was significantly lower than that leading to the alternative pyrrolidine (B122466) product, which was in excellent agreement with experimental results. frontiersin.org
Stereoselectivity is another key aspect elucidated by theoretical predictions. In the synthesis of 2-arylazetidines via the ring closure of metalated benzylaminomethyloxirane, DFT calculations were performed to analyze the geometries of the transition states. acs.org These calculations revealed that the angle of attack is most favorable for the formation of the four-membered azetidine ring over the five-membered pyrrolidine ring, and specifically favors the trans isomer. acs.org Similarly, computational studies on the aldol (B89426) reaction catalyzed by azetidine-2-carboxylic acid have used DFT to analyze transition state geometries and predict the stereochemical outcome, revealing the subtle origins of enantioselectivity. nih.gov The protection of the azetidine nitrogen with a borane (B79455) group and subsequent lithiation reactions also show stereoselectivity that has been rationalized through computational modeling, which suggests the BH₃ group promotes the reaction through an electrostatic complex-induced proximity effect. acs.org
| Transformation | Computational Method | Key Finding | Reference |
| Ring closure of benzylaminomethyloxirane | DFT | Angle of attack favors azetidine formation (163.9-166.2°) over pyrrolidine (127.5-133.2°), leading to high regioselectivity. | acs.org |
| Aldol reaction with azetidine-2-carboxylic acid catalyst | DFT (B3LYP/6-31G(d,p)) | Energy discrimination between transition states (0.8–1.1 kcal/mol) explains the observed stereoselectivity. | nih.gov |
| Intramolecular aminolysis of cis-epoxy amines | DFT | The calculated energy of the transition state for azetidine formation was found to be much lower than for pyrrolidine formation, matching experimental regioselectivity. | frontiersin.org |
| Lithiation of azetidine–borane complexes | DFT | Calculations support a regioselective H/Li permutation at the benzylic position for complexes with a syn relationship between the ring proton and the BH₃ group. | acs.org |
Molecular Dynamics and Simulation Studies
Molecular dynamics (MD) simulations offer a powerful lens through which to view the dynamic behavior of molecules like 1-acetylazetidine-3-carbonitrile and other azetidine derivatives. By simulating the atomic motions over time, MD studies provide critical insights into the conformational preferences and the influence of the surrounding environment on reaction pathways.
Exploration of Conformational Landscape
The four-membered azetidine ring is not planar and exists in a puckered conformation. The specific nature of this puckering and the energy barriers between different conformational states constitute the molecule's conformational landscape. Understanding this landscape is crucial, as the reactivity and biological activity of an azetidine derivative are intrinsically linked to its three-dimensional shape.
MD simulations are used to explore this landscape by tracking the molecule's trajectory over nanoseconds or longer. researchgate.net These simulations can reveal the most stable (lowest energy) conformations, the flexibility of the ring, and how different substituents influence the ring's pucker. For example, in a study parameterizing the proline analogue azetidine-2-carboxylic acid (Aze) for MD simulations, it was shown that Aze has a greater tendency than proline to undergo trans→cis peptide bond isomerization, leading to significant bends in polypeptide chains. nih.gov This highlights how the conformational propensities of the azetidine ring can impact larger molecular structures.
In the context of drug design, MD simulations are frequently used to study the binding of azetidine-containing inhibitors to target proteins. dergipark.org.trresearchgate.net These simulations can validate docking results and provide a dynamic picture of the ligand-receptor complex. researchgate.net The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics from these simulations that quantify the stability of the complex and the flexibility of different parts of the molecule, respectively. researchgate.net For instance, a stable RMSD value over a 90 ns simulation for an azetidine derivative complexed with a viral protein suggests a stable binding mode. researchgate.net
| Studied System | Simulation Focus | Key Conformational Finding | Reference |
| Azetidine-2-carboxylic acid (Aze) | Force-field parameterization and peptide conformation | Aze shows a higher propensity for trans→cis isomerization compared to proline, inducing sharp bends in peptides. | nih.gov |
| Azetidin-2-one derivatives | Binding to EGFR tyrosine kinase | MD simulations confirmed stable binding poses of lead compounds in the receptor's active site. | dergipark.org.trresearchgate.net |
| Novel azetidine derivative | Antiviral activity against HCV and Norovirus | RMSD values between 0.75 Å and 1.5 Å over 90 ns indicated a stable complex between the compound and the target proteins. | researchgate.net |
Analysis of Solvent Effects on Reaction Energetics
The solvent in which a reaction is conducted is rarely an inert bystander; it can profoundly influence reaction rates and equilibria by differentially solvating the reactants, transition states, and products. Computational studies are essential for dissecting these solvent effects on reaction energetics, providing a molecular-level understanding that is often inaccessible through experiments alone.
Theoretical models to study solvent effects fall into two main categories: implicit and explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. elsevierpure.com Explicit solvent models involve simulating a box of individual solvent molecules around the solute, offering a more detailed and accurate picture of specific interactions like hydrogen bonding, albeit at a higher computational cost. rsc.org
For azetidine chemistry, computational analysis can explain experimentally observed solvent-dependent outcomes. For example, the stability of certain azetidine products can vary significantly with the solvent; decomposition was noted in chloroform-D for an electron-rich azetidine, while it was stable in diethyl ether, indicating that the solvent can influence ring stability and potential ring-opening reactions. acs.org
Systematic computational studies on other systems demonstrate how these effects can be quantified. In the excited-state tautomerization of 7-azaindole (B17877), quantum mechanical calculations using both implicit (IEFPCM) and explicit solvent molecules (methanol) were crucial to correctly model the reaction barrier and understand how the solvent changes the reaction mechanism from a triple to a double proton transfer. elsevierpure.com Similarly, MD simulations have been used to explain solvent effects in acid-catalyzed reactions by correlating reaction rates to observables like the enrichment of water in the local solvent domain of the reactant and the average hydrogen-bonding lifetime. rsc.org These approaches can be directly applied to understand and predict how solvents will affect the energetics of transformations involving this compound and related scaffolds.
| Computational Approach | System/Reaction | Finding on Solvent Effects | Reference |
| Quantum Mechanics (CASSCF/MRPT2) with Implicit/Explicit Solvent | Excited-state tautomerization of 7-azaindole in methanol | The solvent was found to change the reaction mechanism. The calculated energy barrier (2.8 kcal/mol) in solvent agreed well with experimental values. | elsevierpure.com |
| Classical Molecular Dynamics | Acid-catalyzed reactions of biomass-derived oxygenates in water/co-solvent mixtures | Reaction rates were successfully predicted by a model based on three simulation-derived observables: local water enrichment, H-bond lifetime, and reactant surface properties. | rsc.org |
| Experimental Observation (NMR) | Stability of 2-(p-methoxyphenyl)azetidine | The compound showed decomposition in chloroform-D but was stable in diethyl ether, highlighting a significant solvent effect on ring stability. | acs.org |
Applications of Azetidine Carbonitrile Chemistry in Advanced Organic Synthesis
Azetidine-Carbonitriles as Precursors for Complex Scaffolds
The inherent ring strain of the azetidine (B1206935) core, estimated at 25.2 kcal mol⁻¹, endows it with a unique combination of molecular rigidity and stability, making it a desirable scaffold in medicinal chemistry. researchgate.net This characteristic, coupled with the reactivity of the carbonitrile functionality, allows for the elaboration of the azetidine ring into more intricate structures.
Synthesis of Azetidine-3-Carboxylic Acid and its Derivatives
Azetidine-3-carboxylic acid is a crucial building block in the synthesis of various biologically active compounds and peptides. mdpi.com The conversion of a 3-cyanoazetidine, such as 1-acetylazetidine-3-carbonitrile, to azetidine-3-carboxylic acid and its derivatives is a key transformation. This is often achieved through hydrolysis of the nitrile group.
Furthermore, the carbon at the 3-position of the azetidine ring can be deprotonated to form a carbanion. This anion can then react with various electrophiles, such as alkyl halides, to introduce substituents at the 3-position. Subsequent hydrolysis of the nitrile furnishes 3-substituted azetidine-3-carboxylic acid derivatives. semanticscholar.org This strategy significantly enhances the molecular diversity achievable from a single azetidine-carbonitrile precursor.
For instance, the treatment of a protected 3-cyanoazetidine with a strong base like lithium hexamethyldisilazide (LiHMDS) generates a nucleophilic species that can be trapped with electrophiles. semanticscholar.org This approach has been successfully employed to synthesize various 3,3-disubstituted azetidines, which are then hydrolyzed to the corresponding carboxylic acids. semanticscholar.org
Azetidine-3-carboxylic acid and its derivatives are conformationally constrained analogues of β-proline and have been incorporated into endomorphin tetrapeptides. mdpi.com They are also integral components of sphingosine-1-phosphate (S1P) receptor agonists, which are potential treatments for multiple sclerosis. semanticscholar.orggoogle.com
Construction of Fused and Bridged Heterocyclic Systems
The reactivity of the azetidine ring and the nitrile functionality in azetidine-carbonitriles can be harnessed to construct more complex fused and bridged heterocyclic systems. nih.govnih.gov These intricate molecular architectures are of significant interest in drug discovery as they allow for the exploration of new chemical space. nih.gov
One strategy involves the reduction of the nitrile group to a primary amine. This amine can then participate in intramolecular cyclization reactions to form fused ring systems. For example, a densely functionalized azetidine system has been diversified to create a variety of fused, bridged, and spirocyclic ring systems. nih.govacs.org
Ring-closing metathesis is another powerful tool for constructing fused systems. N-alkylation of an azetidine nitrogen with an allyl group, followed by treatment with a Grubbs catalyst, can lead to the formation of an eight-membered ring fused to the azetidine core. nih.gov
The inherent strain of the azetidine ring also makes it susceptible to ring-opening and ring-expansion reactions, providing pathways to larger heterocyclic systems like piperidines. rsc.org These transformations underscore the versatility of azetidines as synthons for a diverse range of heterocyclic structures. rsc.org Bicyclic compounds, which contain two rings sharing two or more atoms, can exist as fused or bridged systems, and their stereochemistry plays a crucial role in their stability and reactivity. slideshare.net
Development of Chiral Building Blocks and Auxiliaries
Chirality is a fundamental aspect of molecular recognition in biological systems. Chiral azetidine derivatives are therefore highly sought-after as building blocks for the synthesis of enantiomerically pure pharmaceuticals. lookchem.comaspirasci.comrsc.org The synthesis of enantioenriched azetidines has been a significant area of research. acs.org
Azetidine-carbonitriles can serve as precursors to chiral azetidine building blocks. For example, (S)-1-acetylazetidine-2-carboxylic acid is a synthetic amino acid derivative that has been explored for its potential in developing novel pharmaceuticals, particularly for neurological disorders and cancer. lookchem.com Its chiral nature and unique four-membered ring structure are key to its utility. lookchem.com
Biocatalysis, using engineered enzymes like reductive aminases (RedAms), has emerged as a powerful method for accessing complex chiral molecules with multiple stereocenters that are challenging to obtain through traditional synthesis. nih.gov This approach allows for the production of specific diastereomers of chiral amine building blocks, which are invaluable in drug discovery. nih.gov The development of such novel building blocks is in constant demand for expanding compound libraries and investigating structure-activity relationships. nih.gov
Role in the Design of Chemical Probes and Compound Libraries
The unique structural features of azetidine-carbonitriles make them valuable scaffolds for the design of chemical probes and the construction of compound libraries for high-throughput screening.
Scaffold Design for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse molecules to probe biological space and identify new drug leads. Azetidine-based scaffolds are well-suited for DOS due to the multiple points of diversification they offer. nih.govacs.org
A densely functionalized azetidine ring system can be systematically modified to generate a wide array of fused, bridged, and spirocyclic compounds. nih.govnih.gov This approach allows for the generation of lead-like molecules with properties tailored for specific biological targets, such as those in the central nervous system. nih.govacs.org The ability to generate a large number of diverse structures from a common azetidine-carbonitrile core is a hallmark of a successful DOS strategy. acs.org
The exploration of azetidine-based scaffolds has led to the discovery of potent inhibitors for various biological targets. For example, a series of azetidine-2-carbonitriles were identified as inhibitors of P. falciparum dihydroorotate (B8406146) dehydrogenase, a key enzyme in the malaria parasite. acs.org
Optimization of Molecular Frameworks for Specific Chemical Interactions
The rigid and well-defined three-dimensional structure of the azetidine ring makes it an excellent scaffold for optimizing molecular interactions with biological targets. researchgate.net The substituents on the azetidine ring can be precisely positioned to engage in specific hydrogen bonds, hydrophobic interactions, or other non-covalent interactions within a protein's binding site.
The stereochemistry of the azetidine scaffold plays a critical role in these interactions. Subtle changes in the stereochemical configuration can have a significant impact on biological activity, highlighting the importance of stereocontrolled synthesis in drug design. acs.org The development of synthetic routes to access all possible stereoisomers of an azetidine-based scaffold is therefore crucial for thorough structure-activity relationship (SAR) studies. acs.org
Furthermore, the introduction of functional groups via the carbonitrile moiety allows for the fine-tuning of physicochemical properties such as solubility and metabolic stability, which are critical for developing effective drug candidates. acs.org
Advanced Materials and Energetic Compounds
The unique strained-ring structure of the azetidine core, when incorporated into larger molecular frameworks, can impart desirable properties for advanced materials, particularly in the field of energetic compounds. The inherent ring strain of azetidine, estimated at 27.7 kcal/mol, contributes additional energy release upon decomposition, making it an attractive building block for high-energy materials. ossila.comnih.gov
Incorporation of Azetidine Structures into Polycyclic Energetic Materials
Research has demonstrated the successful incorporation of azetidine structures into polycyclic frameworks to create novel energetic materials. bohrium.comrsc.org A notable strategy involves combining the azetidine moiety with other nitrogen-rich heterocycles, such as 1,2,4-triazoles. bohrium.comrsc.orgrsc.org This approach aims to enhance the density and thermal stability of the resulting materials. For instance, bicyclic triazole and azetidine structures have been used as building blocks in nucleophilic substitution reactions to synthesize new polycyclic energetic compounds. bohrium.com The introduction of the azetidine ring does not negatively affect the molecular skeleton configuration of the parent triazole structure. rsc.org While specific examples using this compound are not extensively documented in publicly available literature, the principles established with other azetidine derivatives, such as 3,3-difluoroazetidine (B2684565) hydrochloride and 1,3,3-trinitroazetidine (B1241384) (TNAZ), highlight the feasibility of this strategy. ossila.comrsc.org The functional groups on this compound, namely the acetyl and carbonitrile groups, offer potential sites for further reactions to build more complex polycyclic systems.
Influence of Azetidine Moiety on Material Properties (e.g., thermal stability, density)
The inclusion of the azetidine moiety has a demonstrable positive impact on the key properties of energetic materials. nih.gov The ring strain of the four-membered ring contributes to a higher heat of formation, which can lead to improved energetic performance. nih.gov
Thermal Stability: The introduction of an azetidine ring into polycyclic 1,2,4-triazole (B32235) systems has been shown to result in higher thermal stability compared to related compounds without the azetidine structure. nih.gov For example, some polycyclic compounds synthesized with an azetidine structure exhibit high decomposition temperatures exceeding 200 °C. bohrium.comrsc.org This enhanced stability is attributed in part to the p-π conjugation effect between the lone pair electrons of the nitrogen atom in the azetidine ring and the π electrons of the attached triazole ring. nih.gov
Density: The incorporation of azetidine derivatives can also lead to an increase in the density of the resulting energetic materials. nih.govbohrium.com Higher density is a desirable characteristic for explosives as it often correlates with higher detonation velocity and pressure. Theoretical calculations and experimental measurements have confirmed that introducing an azetidine structure can effectively increase the system's density. nih.gov For instance, the well-known energetic material 1,3,3-trinitroazetidine (TNAZ) has a crystal density of 1.84 g/cm³. chemistry-chemists.com
The following table summarizes the influence of incorporating azetidine and other functional groups on the properties of some energetic materials.
| Compound/System | Key Structural Feature | Influence on Properties | Reference(s) |
| Polycyclic 1,2,4-triazoles with Azetidine | Azetidine ring incorporation | Higher thermal stability (>200 °C) and increased density. | bohrium.com, rsc.org, nih.gov |
| 1,3,3-Trinitroazetidine (TNAZ) | Azetidine ring with nitro groups | High density (1.84 g/cm³), high thermal stability (>240 °C), powerful melt-castable material. | chemistry-chemists.com, rsc.org |
| 3,3-Difluoroazetidine hydrochloride derivatives | Fluorinated azetidine ring | Used in synthesizing triazolyl polycyclic energetic materials to improve stability and density. | ossila.com |
| Amino-substituted polynitroaromatics | Addition of amino groups | Increased density and thermal stability, decreased sensitivity. | chemistry-chemists.com |
Model Systems for Fundamental Chemical Research
The distinct chemical nature of the azetidine ring in "this compound" makes it a valuable model system for investigating fundamental chemical principles.
Studies on Ring Expansion and Contraction Reactions
The strained four-membered ring of azetidine derivatives makes them susceptible to ring expansion and contraction reactions, providing a platform to study these fundamental transformations. bham.ac.uk While specific studies on this compound are not prevalent, the general reactivity patterns of azetidines are well-established. Ring expansion of azetidines to five-membered pyrrolidines can be achieved through various methods, including the bohrium.commdpi.com-Stevens rearrangement of aziridinium (B1262131) ylides. nih.gov This process involves the formation of an ammonium (B1175870) ylide followed by an intramolecular rearrangement. nih.gov The presence of the electron-withdrawing acetyl and carbonitrile groups on the this compound ring would likely influence the facility of such rearrangements.
Ring contraction reactions of larger rings to form azetidines are less common but conceptually possible. More relevant to the study of azetidine chemistry are reactions that proceed through bicyclic azetidinium ion intermediates, which can then rearrange to other heterocyclic systems. bham.ac.uk
Investigations into Intramolecular Rearrangements
Azetidine derivatives are excellent substrates for studying various intramolecular rearrangements due to their inherent ring strain. mdpi.com One notable example is the bohrium.comrsc.org-sigmatropic rearrangement of azetidinium ylides. researchgate.net While not directly involving this compound, these studies provide a framework for predicting its potential reactivity. The formation of an ylide from the azetidine nitrogen, followed by a concerted rearrangement, can lead to the formation of new ring systems. researchgate.net
Furthermore, the opening of the azetidine ring, often facilitated by converting the azetidine into a more reactive quaternary ammonium salt, allows for the study of subsequent intramolecular cyclization reactions to form larger, fused ring systems like 1,4-benzodiazepines. mdpi.com The acetyl group in this compound could potentially be modified or removed to facilitate such rearrangements.
Probing Chemical Aspects of DNA Repair Mechanisms
Azetidine derivatives serve as crucial model compounds for investigating the mechanisms of DNA repair, particularly the repair of UV-induced DNA damage. mdpi.comresearchgate.netnih.gov The (6-4) photoproducts, a major form of DNA lesion, are proposed to be repaired by photolyase enzymes through an intermediate that contains a four-membered azetidine ring. mdpi.comresearchgate.netnih.govresearchgate.net
By synthesizing and studying stable azetidine analogues that mimic this transient intermediate, researchers can probe the intricate chemical steps of the repair process. mdpi.comresearchgate.net For example, theoretical and experimental studies on azetidine stereoisomers obtained from the photocycloaddition of 6-azauracil (B101635) and cyclohexene (B86901) have provided insights into the electron transfer processes that trigger the opening of the azetidine ring, a key step in DNA repair. mdpi.comresearchgate.netnih.gov It has been shown that one-electron reduction dramatically facilitates the ring opening of the azetidine heterocycle. mdpi.comnih.gov
The use of specifically designed azetidine derivatives as chemical probes allows for the investigation of the redox properties and reaction pathways involved in the enzymatic repair of damaged DNA. mdpi.comresearchgate.netnih.gov While this compound itself has not been explicitly cited in these studies, its core structure is representative of the azetidine intermediates being modeled. The substituents on this compound could be modified to create more sophisticated probes for studying DNA repair enzymes.
The following table summarizes the use of azetidine derivatives in DNA repair research:
| Azetidine Derivative Model | Research Focus | Key Findings | Reference(s) |
| Azetidine stereoisomers from 6-azauracil and cyclohexene | Modeling the azetidine intermediate in (6-4) photoproduct repair | One-electron reduction dramatically facilitates the ring-opening of the azetidine. Oxidation also lowers the energy barrier but is a slower process. | mdpi.com, researchgate.net, nih.gov |
| Dimeric azetidine related to thymine-cytosine (6-4) photoproduct | Electron transfer photoreduction in the repair process | Azetidine compounds can act as electron donors; the cis isomer is more easily oxidized than the trans isomer. | researchgate.net |
| 3-Hydroxymethyl-azetidine derivatives | Inhibition of DNA polymerase Theta (Polθ) | Identified as potent inhibitors, demonstrating the utility of the azetidine scaffold in targeting DNA repair-related enzymes. | nih.gov |
Future Perspectives and Emerging Research Directions in 1 Acetylazetidine 3 Carbonitrile Chemistry
Development of Novel and More Efficient Synthetic Methodologies
The advancement of synthetic methodologies is paramount to unlocking the full potential of 1-acetylazetidine-3-carbonitrile and its analogs. Current efforts are concentrated on enhancing stereoselectivity and embracing sustainable practices.
Advancements in Stereoselective Synthesis of Azetidine-Carbonitriles
The creation of stereochemically defined azetidines is a critical challenge. Recent breakthroughs have focused on achieving high levels of stereocontrol in the synthesis of azetidine-carbonitriles. One notable approach involves the diastereoselective hydrozirconation of allylic amines, followed by iodination to yield key intermediates for azetidine (B1206935) ring formation. rsc.org Another promising strategy is the thermal isomerization of aziridines, which can be controlled to produce specific stereoisomers of 3-bromoazetidine-3-carboxylic acid derivatives, which can then be converted to the corresponding carbonitriles. rsc.orgacs.org Furthermore, the use of chiral auxiliaries, such as tert-butanesulfinamides, has shown great promise in the asymmetric synthesis of C2-substituted azetidines, a methodology that could be adapted for 3-carbonitrile derivatives. nih.gov
Recent research has also explored the use of biocatalysis. For instance, enzymes have been successfully employed for the highly efficient and enantioselective biotransformation of racemic azetidine-2-carbonitriles, suggesting a potential avenue for the stereoselective synthesis of 3-carbonitrile isomers as well. acs.org These advancements are paving the way for the routine synthesis of enantiopure azetidine-carbonitriles, which is crucial for the development of chiral drugs.
Implementation of Sustainable and Green Chemistry Approaches
The principles of green chemistry are increasingly influencing synthetic strategies. For azetidine synthesis, this translates to the development of methods that minimize waste, reduce energy consumption, and utilize less hazardous reagents. researchgate.netresearchgate.net One such approach is the use of microwave-assisted organic synthesis, which can significantly shorten reaction times and improve yields in the one-pot synthesis of azetidines from alkyl dihalides and primary amines. smolecule.com
Furthermore, visible-light-mediated photocatalysis is emerging as a powerful tool for the synthesis of strained ring systems like azetidines. researchgate.netrsc.org This method offers a milder and more sustainable alternative to traditional high-energy reactions. rsc.org The development of water-mediated and solvent-free methodologies is another key area of focus, aiming to reduce the environmental impact of azetidine synthesis. researchgate.netresearchgate.net Lanthanum(III) triflate has been reported as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to produce azetidines under mild conditions. frontiersin.org
Exploration of Underexplored Reactivity Pathways for Diversification
The inherent ring strain of the azetidine nucleus provides a driving force for unique chemical transformations. frontiersin.org Researchers are actively exploring novel reactivity pathways to diversify the functionalization of the this compound scaffold. The nitrile group itself is a versatile functional handle that can be transformed into a variety of other groups, such as amines, amides, and carboxylic acids.
Recent studies have shown that the azetidine ring can undergo strain-driven ring-opening reactions, providing access to a wider range of acyclic and heterocyclic structures. rsc.orgrsc.org For example, the treatment of 3-amino-4-aryl-azetidines with isothiocyanates leads to the regio- and stereoselective synthesis of dihydrothiazoles. rsc.org Additionally, [3+1] cycloaddition reactions involving azomethine ylides and isocyanides, catalyzed by Lewis acids like Y(OTf)3, have been developed for the synthesis of functionalized azetidines. rsc.org The copper(I)-catalyzed skeletal rearrangement of O-propargylic oximes to form azetidine nitrones, which can then undergo further cycloaddition reactions, represents another innovative approach to diversification. acs.org
Integration of Computational Design and Machine Learning in Synthetic Planning
The integration of computational tools is revolutionizing the way chemists approach synthetic planning. mit.edumit.edu Machine learning algorithms and computational modeling are being employed to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes for azetidines. smolecule.commit.eduresearchgate.net
For instance, computational models have been developed to predict the feasibility of photocatalyzed azetidine synthesis by calculating the frontier orbital energies of reactants. mit.edu This allows for the rapid screening of potential substrate pairs, significantly expanding the scope of accessible azetidine structures. mit.edu Machine learning models trained on large reaction databases can predict optimal reaction parameters, such as temperature, solvent, and catalyst loading, thereby accelerating the development of efficient synthetic protocols. smolecule.com This data-driven approach minimizes the need for extensive empirical screening and facilitates the discovery of new and improved synthetic methods. mit.eduresearchgate.net
Expanding the Accessible Chemical Space of Azetidine-Containing Architectures
A primary goal in medicinal chemistry is to explore new regions of chemical space to identify novel bioactive molecules. acs.orgresearchgate.net The unique three-dimensional structure of the azetidine ring allows for the creation of molecules with distinct spatial arrangements of functional groups, which is often referred to as expanding the accessible chemical space. rsc.orgresearchgate.netnih.gov
Researchers are developing synthetic strategies to incorporate the this compound motif into more complex molecular architectures, such as spirocycles and bridged systems. rsc.orgresearchgate.netnih.gov These efforts aim to create novel scaffolds with improved pharmacokinetic properties. nih.gov For example, azaspiro[3.3]heptanes have been shown to enhance the properties of drug candidates. rsc.orgnih.gov The development of methods for the synthesis of azetidine-containing heterospirocycles is an active area of research, with the goal of producing new building blocks for drug discovery. researchgate.net By expanding the diversity of azetidine-containing structures, chemists can increase the probability of discovering new therapeutic agents.
Q & A
Q. What synthetic methodologies are recommended for 1-Acetylazetidine-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
- Synthetic Routes: Start with azetidine precursors (e.g., azetidine-3-carboxylic acid derivatives) and employ acetylation reactions using acetyl chloride or anhydride under inert conditions. Nitrile groups can be introduced via nucleophilic substitution or cyanation reactions.
- Optimization: Use Design of Experiments (DoE) to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading (e.g., Lewis acids like ZnCl₂). Monitor purity via HPLC and adjust stoichiometry to minimize byproducts .
- Validation: Confirm intermediate structures using -NMR and IR spectroscopy (nitrile stretch ~2240 cm) before proceeding to final steps .
Q. How should researchers characterize this compound to ensure structural fidelity?
Methodological Answer:
- Multi-Technique Approach:
- NMR Spectroscopy: Use - and -NMR in deuterated solvents (e.g., CDCl₃) to confirm acetyl group (δ ~2.1 ppm) and azetidine ring protons (δ ~3.5–4.5 ppm).
- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns.
- Elemental Analysis: Validate C, H, N content against theoretical values.
- Data Cross-Referencing: Compare spectral data with structurally analogous compounds (e.g., azetidine-3-carboxylic acid derivatives) to resolve ambiguities .
Q. What safety protocols are critical when handling nitrile-containing compounds like this compound?
Methodological Answer:
- PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures to avoid inhalation of vapors or dust.
- Emergency Measures:
- Skin Contact: Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Spill Management: Neutralize with alkaline solutions (e.g., sodium bicarbonate) and adsorb using inert materials (e.g., vermiculite).
- Storage: Keep in airtight containers under nitrogen, away from oxidizers, at 2–8°C .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in catalytic systems?
Methodological Answer:
- Software Selection: Use Gaussian or ORCA for density functional theory (DFT) calculations to model reaction pathways. Optimize geometries at the B3LYP/6-31G(d) level.
- Key Parameters: Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Calculate strain energy of the azetidine ring to assess its propensity for ring-opening reactions.
- Validation: Compare computational results with experimental kinetic data (e.g., Arrhenius plots) to refine models .
Q. How can researchers resolve contradictions in experimental data when studying azetidine ring strain effects?
Methodological Answer:
- Data Triangulation: Combine kinetic studies (e.g., reaction rate measurements), spectroscopic monitoring (in situ IR), and computational simulations to identify outliers.
- Reproducibility Checks: Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized reagents) to rule out environmental variability.
- Alternative Hypotheses: Test competing mechanisms (e.g., ring-opening vs. substituent migration) using isotopic labeling (e.g., -azetidine) .
Q. What experimental designs assess the environmental impact or biodegradation pathways of this compound?
Methodological Answer:
- Ecotoxicity Studies: Use OECD Test Guidelines 301 (Ready Biodegradability) to monitor compound degradation in activated sludge.
- Analytical Methods: Employ LC-MS/MS to detect degradation products (e.g., carboxylic acids) and quantify half-lives.
- Soil Mobility: Conduct column leaching experiments with varying pH (4–9) to evaluate adsorption coefficients () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
